molecular formula C16H16N2O2 B5635023 1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol

1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol

Cat. No. B5635023
M. Wt: 268.31 g/mol
InChI Key: ROCDDHHBCFJODV-UHFFFAOYSA-N
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Description

Benzimidazole derivatives, including the compound , have attracted significant attention in the field of chemistry due to their diverse chemical reactions, significant physical and chemical properties, and potential applications in various domains such as materials science, pharmaceuticals, and corrosion inhibition.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions. For instance, a study conducted by Ghichi et al. (2023) explored the synthesis of benzimidazole compounds via the condensation of benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde. This process yielded compounds with significant anticorrosion properties, indicating the utility of these syntheses in producing functional materials with specific applications (Ghichi et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives reveals interesting features such as dihedral angles and intermolecular interactions. The structural analysis by Ghichi et al. (2023) using density functional theory (DFT) and Hirshfeld surface analysis highlighted the inclined planes of naphthalene and benzimidazole rings, which are crucial for understanding the compound's reactivity and interactions (Ghichi et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives is influenced by their molecular structure. The presence of methoxy and other substituents on the benzimidazole core affects their chemical reactions, such as hydrogen bonding and π-π interactions, which are essential for forming complex structures and networks in the crystalline state.

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystalline structure, are directly related to their molecular arrangement and intermolecular forces. The studies often employ X-ray crystallography to elucidate these properties, providing insights into the material's suitability for various applications.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards different chemical reagents, are pivotal for their applications in synthesis and industry. These properties are often characterized through spectroscopic methods, including NMR and IR spectroscopy, which provide detailed information about the molecular environment and functional groups present.

properties

IUPAC Name

1-[6-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10(19)16-17-14-8-5-12(9-15(14)18-16)11-3-6-13(20-2)7-4-11/h3-10,19H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCDDHHBCFJODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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